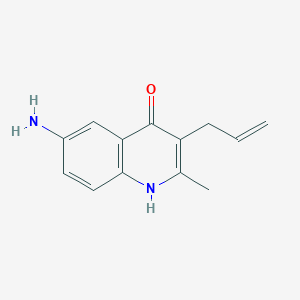

3-Allyl-6-amino-2-methyl-quinolin-4-ol

Description

Historical Context and Significance of Quinoline-Based Heterocycles in Synthetic and Medicinal Chemistry

The quinoline (B57606) scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a storied position in the history of chemistry and medicine. researchgate.net First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its true significance blossomed with the discovery of its presence in natural alkaloids, most notably quinine (B1679958) from the bark of the Cinchona tree. nih.gov For centuries, quinine was the only effective treatment for malaria, a discovery that spurred intense investigation into quinoline chemistry and its therapeutic potential. ontosight.ai

This historical success cemented the quinoline nucleus as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netmdpi.com Over the decades, synthetic chemists have developed numerous methods for constructing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, allowing for the creation of a vast library of derivatives. tandfonline.com The versatility of this scaffold has led to the development of a wide array of drugs with diverse pharmacological activities, including antimalarial (e.g., Chloroquine (B1663885), Primaquine), antibacterial (e.g., Ciprofloxacin and other fluoroquinolones), anticancer (e.g., Camptothecin), and anti-inflammatory agents. nih.govnih.gov The enduring importance of quinoline derivatives lies in their proven ability to interact with various biological targets, making them a cornerstone of modern drug discovery. ontosight.aiorientjchem.org

Structural Diversity and Pharmacophoric Attributes of Quinolin-4-ol Derivatives

Within the broad family of quinolines, the quinolin-4-ol (or its tautomeric form, quinolin-4-one) subset is a particularly important class of pharmacophores. nih.govmdpi.com These compounds are characterized by a hydroxyl group at the C4 position of the quinoline ring, a feature that significantly influences their chemical and biological properties. ontosight.ai The quinolin-4-one scaffold is present in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and neuroprotective effects. mdpi.com

The structural diversity of quinolin-4-ol derivatives is achieved by introducing various substituents at different positions on the heterocyclic ring. nih.gov These modifications can modulate the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby fine-tuning its interaction with biological targets. nih.gov For instance:

Substitution at N1: The presence of a cyclopropyl (B3062369) group on the nitrogen atom in some quinolones is known to enhance antibacterial activity. nih.gov

Substitution at C2: Alkyl groups at this position have been found to be more advantageous for antineoplastic activity than aryl groups. nih.gov

Substitution at C3: The introduction of a carboxyl group was a key step in the development of fluoroquinolone antibiotics. nih.gov

Substitution at C6 and C7: Halogen or methoxy (B1213986) groups at these positions can influence the antiproliferative and antibacterial activity. nih.govacs.org

The pharmacophoric attributes of the quinolin-4-ol moiety are linked to its ability to act as a hydrogen bond donor and acceptor, and to participate in π-π stacking and metal chelation, enabling it to bind effectively to enzyme active sites and receptors. mdpi.com

Rationale for Investigating 3-Allyl-6-amino-2-methyl-quinolin-4-ol within the Context of Quinoline-4-ol Research

The specific compound, This compound , is a synthetic derivative designed to combine the established quinolin-4-ol core with functional groups that could confer unique biological activities. The rationale for its investigation stems from the potential synergistic or novel effects arising from its specific substitution pattern.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O scbt.com |

The investigation into this molecule is driven by the following structural considerations:

The Quinolin-4-ol Core: Provides the foundational pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer potential. mdpi.comontosight.ai

The 2-Methyl Group: The presence of a small alkyl group at the C2 position has been linked to beneficial effects on the anticancer activity of the quinolin-4-one scaffold. nih.gov

The 3-Allyl Group: Allyl groups are reactive moieties that can participate in various chemical reactions. In a pharmacological context, the introduction of an allyl group can influence a compound's metabolic stability and its ability to form covalent bonds with biological targets, a mechanism exploited in certain enzyme inhibitors.

The 6-Amino Group: An amino group at the C6 position can significantly alter the electronic properties of the quinoline ring system. It can act as a hydrogen bond donor and a site for further chemical modification, potentially enhancing the molecule's solubility and binding affinity to target proteins. The position and nature of substituents on the amino group are critical for activities such as antitubercular effects. nih.gov

By combining these specific functional groups on the quinolin-4-ol framework, researchers aim to create a novel molecule with potentially enhanced or unique therapeutic properties. The investigation would seek to determine if the allyl, amino, and methyl substituents can collectively modulate the core's inherent biological activity to produce a compound with improved potency, selectivity, or a novel mechanism of action against various disease targets.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-methyl-3-prop-2-enyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-3-4-10-8(2)15-12-6-5-9(14)7-11(12)13(10)16/h3,5-7H,1,4,14H2,2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTGQMHQISNLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)N)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Allyl 6 Amino 2 Methyl Quinolin 4 Ol and Its Analogs

Classical and Modern Approaches for Quinolin-4-one Core Synthesis

The construction of the quinolin-4-one scaffold can be accomplished through numerous well-established and contemporary synthetic routes. mdpi.com

Two of the most traditional and widely recognized methods for synthesizing the 4-hydroxyquinoline (B1666331) core are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. jptcp.com

The Gould-Jacobs reaction begins with the condensation of an aniline (B41778) with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation steps yield the final 4-hydroxyquinoline. wikipedia.orgdrugfuture.com This method is particularly effective for anilines substituted with electron-donating groups at the meta-position. wikipedia.org However, a significant drawback is the high temperature (often above 250 °C) required for the cyclization, which can lead to product degradation. wikipedia.orgablelab.eu

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester (e.g., ethyl acetoacetate) to form a Schiff base, which is then cyclized at high temperatures to yield a 4-hydroxyquinoline. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, are crucial for determining the final product. Milder temperatures favor the formation of 4-hydroxyquinolines (the Conrad-Limpach product), while higher temperatures can lead to the formation of 2-hydroxyquinolines via the Knorr quinoline (B57606) synthesis pathway. wikipedia.org Like the Gould-Jacobs reaction, this method often requires harsh conditions, with cyclization temperatures around 250 °C. synarchive.com

| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |

|---|---|---|

| Starting Materials | Aniline and Alkoxy methylenemalonic ester | Aniline and β-ketoester |

| Key Intermediate | Anilidomethylenemalonic ester | Schiff base (Alkyl β-arylaminocrotonate) |

| Initial Product | 4-hydroxy-3-carboalkoxyquinoline | 4-hydroxyquinoline |

| Typical Conditions | High-temperature thermal cyclization (>250 °C) | High-temperature thermal cyclization (~250 °C) |

| Primary Advantage | Good for meta-substituted anilines with electron-donating groups | Direct route to 4-hydroxyquinolines |

Alternative strategies for forming the quinolin-4-one ring include the Biere-Seelen synthesis and adaptations of the Dieckmann condensation. The Biere-Seelen synthesis utilizes methyl anthranilate as a starting material. mdpi.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester. While it is a general method for forming five- and six-membered rings, its principles can be applied in more complex synthetic sequences that result in the quinolin-4-one core. mdpi.com

For synthesizing substituted quinolines, the Camps and Snieckus reactions are particularly valuable.

The Camps reaction (also known as Camps cyclization) involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as hydroxide (B78521) ion, to produce hydroxyquinolines. wikipedia.org Depending on the structure of the starting material and the reaction conditions, a mixture of isomeric products can be formed. wikipedia.orgresearchgate.net This method is a key route for producing 2-aryl-4-quinolones. mdpi.com

The Snieckus reaction provides an effective route to 3-substituted quinolin-4-ones. nih.gov The process starts with the condensation of an anthranilic acid amide with a ketone to form an imine. This intermediate is then treated with a strong base, like lithium diisopropylamide (LDA), to induce cyclization and yield the 3-substituted quinolin-4-one. mdpi.comnih.gov The availability of various substituted anthranilic acid amides makes this a versatile method. nih.gov

Modern organic synthesis has introduced a variety of metal-catalyzed and metal-free reactions to construct the quinolin-4-one scaffold under milder conditions than classical methods.

Metal-catalyzed routes often employ transition metals like palladium, copper, cobalt, and iron. mdpi.commdpi.com Palladium-catalyzed carbonylation reactions, for instance, utilize carbon monoxide to form the carbonyl group of the quinolinone ring from starting materials like 2-iodoaniline (B362364) and terminal acetylenes. mdpi.comnih.gov Iron-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones represents another efficient one-pot method. organic-chemistry.org

| Catalyst Type | Example Reaction | Starting Materials |

|---|---|---|

| Palladium | Carbonylation | 2-Iodoaniline, Terminal Acetylenes, CO |

| Copper | Amidation / Cyclization | o-Halophenones, Amides |

| Iron | Oxidative Coupling | 2-Amino phenyl ketones, Alcohols/Methyl arenes |

| Cobalt | C-H Activation / Cyclization | Acetophenone, Aniline |

Metal-free synthetic routes have been developed to avoid the cost and toxicity associated with transition metals. These methods often rely on the activation of C-H bonds and tandem cyclization strategies. nih.govacs.org One such approach involves the C-3 arylation of quinolin-4-ones using arylhydrazines as a source of aryl radicals, with air serving as the oxidant. organic-chemistry.org Other metal-free protocols may use reagents like TEMPO or DMSO as oxidants or proceed through radical-mediated pathways. nih.govorganic-chemistry.org

In line with the principles of sustainable chemistry, green approaches to quinoline synthesis aim to minimize waste, reduce energy consumption, and avoid hazardous substances. bohrium.com Key strategies include:

Microwave-assisted synthesis: Using microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating. ablelab.euresearchgate.net

Use of green solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol. bohrium.com

Catalyst-free reactions: Designing reactions that can proceed efficiently without the need for a catalyst. bohrium.com

Multicomponent reactions: One-pot reactions where multiple starting materials are combined to form the final product without isolating intermediates, which improves atom economy and reduces waste. bohrium.com

Nanocatalysis: Employing nanoparticle-based catalysts that offer high efficiency and can often be recovered and reused. bohrium.com

Specific Strategies for Introducing the Allyl, Amino, and Methyl Substituents

To synthesize the target compound, 3-Allyl-6-amino-2-methyl-quinolin-4-ol, specific functional groups must be introduced onto the quinolin-4-one core. This can be achieved either by using appropriately substituted starting materials or by functionalizing the pre-formed quinoline ring.

Introduction of the 2-Methyl Group: The methyl group at the C-2 position is typically incorporated by choosing a specific reactant during the core synthesis. In the Conrad-Limpach synthesis, for example, using ethyl acetoacetate (B1235776) as the β-ketoester will directly result in a 2-methyl-substituted quinolin-4-one. jptcp.com

Introduction of the 6-Amino Group: The amino group at the C-6 position is most commonly introduced by starting with an aniline derivative that already contains a nitrogen-based functional group at the para-position. A common strategy is to use a p-nitroaniline derivative in the initial cyclization reaction (e.g., Gould-Jacobs or Conrad-Limpach). The resulting 6-nitro-quinolin-4-one can then be reduced to the desired 6-amino-quinolin-4-one. prepchem.comchemicalbook.com A standard reduction method involves using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. prepchem.comchemicalbook.com

Introduction of the 3-Allyl Group: Introducing a substituent at the C-3 position can be more challenging. However, several modern synthetic methods enable this transformation.

The Snieckus reaction is a valuable method for creating 3-substituted quinolin-4-ones. nih.gov

Direct C-H functionalization at the C-3 position is an emerging and powerful strategy. Recent research has demonstrated the direct alkylation and alkenylation of quinoline C3-H bonds under redox-neutral and transition-metal-free conditions. nih.gov Such a reaction could potentially be adapted for allylation.

Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can yield 3-substituted quinolines. nih.gov

A reaction between nitroarenes and allyl sulfone carbanions has also been shown to produce substituted quinolines, offering another potential pathway. daneshyari.com

By combining these strategies—for instance, performing a Conrad-Limpach reaction with a p-nitroaniline derivative and ethyl acetoacetate, followed by reduction of the nitro group and a subsequent C-3 allylation—the synthesis of this compound can be methodically achieved.

Regioselective Introduction of the Allyl Moiety at Position 3

The introduction of the allyl group at the C-3 position of the quinolin-4-ol core is a critical step that is typically achieved through a chemicalbook.comchemicalbook.com-sigmatropic rearrangement, specifically the Claisen rearrangement. dtic.milorganic-chemistry.org This process involves the O-allylation of the precursor, 6-amino-2-methyl-quinolin-4-ol (B1267266), to form the intermediate 4-allyloxy-6-amino-2-methylquinoline. Subsequent thermal rearrangement of this intermediate leads to the desired C-allylated product.

The initial O-allylation is generally carried out by treating the quinolin-4-ol with an allyl halide, such as allyl bromide, in the presence of a base. researchgate.net The choice of base and solvent is crucial to ensure efficient formation of the O-allyl ether while minimizing potential N-allylation of the amino group. Common bases used for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

The subsequent Claisen rearrangement is a thermally induced process. nih.gov The 4-allyloxy-6-amino-2-methylquinoline intermediate is heated in a high-boiling solvent, such as diphenyl ether or N,N-diethylaniline, to facilitate the chemicalbook.comchemicalbook.com-sigmatropic shift of the allyl group from the oxygen atom to the C-3 position of the quinoline ring. The aromaticity of the quinoline ring is a driving force for the tautomerization of the initial rearrangement product to the more stable 3-allyl-quinolin-4-ol. The regioselectivity of the Claisen rearrangement in such systems is generally high, favoring the formation of the C-3 substituted product. scbt.com

Strategies for Amine Functionalization at Position 6

The incorporation of the amino group at the C-6 position of the quinoline scaffold is a key functionalization step. A common and effective strategy involves the nitration of the quinoline ring followed by the reduction of the resulting nitro group.

Specifically, the synthesis can start from a precursor like 2-methylquinolin-4-ol, which is subjected to nitration. The regioselectivity of the nitration of the quinoline ring system is influenced by the directing effects of the existing substituents and the reaction conditions. For the synthesis of the 6-amino derivative, a precursor like 4-nitroaniline (B120555) can be utilized in a Doebner-von Miller reaction. nih.govwikipedia.org This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. In this case, reacting 4-nitroaniline with crotonaldehyde (B89634) in the presence of an acid catalyst, such as hydrochloric acid, yields 2-methyl-6-nitroquinoline (B57331). chemicalbook.com

Once the 6-nitroquinoline (B147349) derivative is obtained, the nitro group is reduced to an amino group. Several reducing agents can be employed for this transformation. A common method involves the use of tin(II) chloride (SnCl2) in the presence of hydrochloric acid. chemicalbook.com This method is generally efficient and provides the desired 6-aminoquinoline (B144246) derivative in good yield. chemicalbook.com Another effective method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. prepchem.com

Methyl Group Incorporation at Position 2

The methyl group at the C-2 position of the quinoline ring is typically introduced during the initial construction of the quinoline scaffold using a suitable precursor. The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines with substitution at the 2- and/or 4-positions. wikipedia.orgiipseries.org

As mentioned previously, the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions leads to the formation of the quinoline ring. wikipedia.org For the synthesis of 2-methyl substituted quinolines, crotonaldehyde is a commonly used α,β-unsaturated aldehyde. chemicalbook.com The reaction mechanism involves the Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring. wikipedia.org The use of crotonaldehyde specifically leads to the incorporation of a methyl group at the C-2 position of the resulting quinoline.

Synthesis of Precursor Molecules for this compound

The synthesis of the target compound relies on the availability of key precursor molecules. A plausible synthetic route starts with commercially available 4-nitroaniline.

Synthesis of 2-Methyl-6-nitroquinoline: This intermediate is synthesized via the Doebner-von Miller reaction. 4-Nitroaniline is reacted with crotonaldehyde in the presence of a strong acid like hydrochloric acid and an oxidizing agent. chemicalbook.com The reaction is typically heated to drive the cyclization and aromatization steps. chemicalbook.com

Synthesis of 6-Amino-2-methylquinoline (B160969): The nitro group of 2-methyl-6-nitroquinoline is then reduced to an amino group. This can be achieved using various reducing agents. A common laboratory method involves the use of stannous chloride (SnCl2) in concentrated hydrochloric acid, followed by basification to isolate the free amine. chemicalbook.com Alternatively, catalytic hydrogenation over a palladium catalyst provides a cleaner reduction. prepchem.com

Synthesis of 6-Amino-2-methyl-quinolin-4-ol: The conversion of 6-amino-2-methylquinoline to 6-amino-2-methyl-quinolin-4-ol is a crucial step. While a direct, one-step conversion might be challenging, a common approach for synthesizing 4-hydroxyquinolines involves a cyclization reaction. One established method is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester. However, a more direct route from a pre-formed quinoline would be preferable. A potential method involves the oxidation of the corresponding quinoline N-oxide followed by rearrangement, although specific conditions for this substrate would need to be developed. A more established route involves the cyclization of an appropriate anthranilic acid derivative or a related precursor, which would require a different synthetic strategy starting from a different set of precursors.

Optimization of Reaction Conditions and Yields

For the Doebner-von Miller reaction , key parameters to optimize include the choice of acid catalyst, the concentration of reactants, the reaction temperature, and the reaction time. The use of a biphasic reaction medium has been shown to reduce polymerization of the α,β-unsaturated carbonyl compound, thereby increasing the yield of the desired quinoline. nih.gov

In the reduction of the nitro group , the choice of reducing agent and reaction conditions is critical. While SnCl2 is effective, the work-up can be tedious. Catalytic hydrogenation offers a cleaner alternative, and optimization would involve selecting the appropriate catalyst, solvent, hydrogen pressure, and temperature to ensure complete reduction without affecting other functional groups.

The O-allylation step requires careful selection of the base and solvent to favor O-alkylation over N-alkylation. The molar ratio of the base and allyl bromide to the quinolinol substrate should be optimized to drive the reaction to completion while minimizing the formation of di-allylated or other byproducts.

The Claisen rearrangement is primarily influenced by temperature and the choice of solvent. The optimal temperature needs to be high enough to facilitate the rearrangement but not so high as to cause decomposition of the starting material or product. The solvent should be inert and have a high boiling point to allow for the required reaction temperature to be reached and maintained.

The following table summarizes some of the key reaction parameters that can be optimized for each step:

| Reaction Step | Key Parameters for Optimization | Potential Outcomes of Optimization |

| Doebner-von Miller Reaction | Acid catalyst, solvent system, temperature, reactant concentration | Increased yield, reduced polymerization, improved regioselectivity |

| Nitro Group Reduction | Reducing agent, catalyst, solvent, temperature, pressure (for hydrogenation) | Higher yield, cleaner reaction profile, shorter reaction time |

| O-Allylation | Base, solvent, temperature, stoichiometry of reagents | Improved regioselectivity (O- vs. N-allylation), higher yield |

| Claisen Rearrangement | Temperature, solvent, reaction time | Maximized conversion to the C-allylated product, minimized decomposition |

Purification and Isolation Techniques for this compound

The purification and isolation of the final product, this compound, as well as the intermediates, are crucial for obtaining a compound of high purity. A combination of techniques is typically employed.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. semanticscholar.orgmt.comlibretexts.org The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. mt.com For quinoline derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate (B1210297), or mixtures of these with water or hexanes. chemicalbook.com

Column Chromatography: Flash column chromatography is a widely used method for separating and purifying organic compounds. rochester.edunih.govorgsyn.org The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is determined by the polarity of the compound. hawachhplccolumn.com For quinolinol derivatives, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (B109758) is often used as the eluent. rochester.edu The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from impurities.

Extraction: Liquid-liquid extraction is used during the work-up of reactions to separate the product from inorganic salts and other water-soluble impurities. The choice of the organic solvent for extraction depends on the solubility of the product and its immiscibility with water.

The following table outlines common purification techniques for the intermediates and the final product:

| Compound | Purification Technique(s) | Typical Solvents/Eluents |

| 2-Methyl-6-nitroquinoline | Recrystallization | Methanol |

| 6-Amino-2-methylquinoline | Recrystallization, Column Chromatography | Ethanol/Water, Ethyl Acetate/Hexane |

| 6-Amino-2-methyl-quinolin-4-ol | Recrystallization, Column Chromatography | Methanol/Dichloromethane |

| This compound | Column Chromatography, Recrystallization | Ethyl Acetate/Hexane gradient, Ethanol |

Chemical Reactivity and Transformation of 3 Allyl 6 Amino 2 Methyl Quinolin 4 Ol

Reactions at the Quinolin-4-ol Core

The quinolin-4-ol moiety exists in tautomeric equilibrium with its 4-quinolone form, influencing its reactivity. The hydroxyl group is a prime site for O-alkylation and O-acylation reactions, enabling the introduction of a wide variety of substituents.

O-Alkylation: The reaction of the hydroxyl group with alkyl halides in the presence of a base is a common strategy to introduce alkyl ethers. The choice of base and solvent is crucial to control the regioselectivity between N- and O-alkylation, a common challenge in quinolone chemistry. For instance, the use of potassium carbonate in an aprotic solvent like DMF typically favors N-alkylation in related quinazolinone systems. However, specific conditions can be tailored to promote O-alkylation.

O-Acylation: Acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides. These reactions introduce ester functionalities, which can serve as protecting groups or modulate the biological activity of the molecule. Chemoselective O-acylation of molecules bearing both hydroxyl and amino groups can be challenging and may require specific reaction conditions, such as acidic catalysis, to favor acylation of the hydroxyl group. nih.gov

| Reaction | Reagents and Conditions | Expected Product Functionality | Reference Example (Analogous Systems) |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Alkoxyquinoline | Alkylation of 4,8-dihydroxyquinoline researchgate.net |

| O-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 4-Acyloxyquinoline | Chemoselective O-acylation of hydroxyamino acids nih.gov |

Transformations Involving the Allyl Group

The allyl group at position 3 is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and cycloaddition reactions.

Oxidation: The double bond of the allyl group is susceptible to oxidation. Treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) under controlled conditions can lead to dihydroxylation, forming a diol. libretexts.org Under harsher conditions, oxidative cleavage of the double bond can occur, yielding a carboxylic acid. chemistrysteps.com Peroxidation with reagents such as m-chloroperoxybenzoic acid (mCPBA) would be expected to form the corresponding epoxide.

Cycloaddition Reactions: The alkene functionality of the allyl group can participate in cycloaddition reactions. For instance, a [4+3] cycloaddition with a suitable diene could be envisioned to construct a seven-membered ring fused to the quinoline (B57606) core. organicreactions.orgrsc.org Dearomative cycloaddition reactions of similar 3-alkenylindoles have been reported to yield complex polycyclic structures. nih.gov

| Transformation | Reagents and Conditions | Expected Product Functionality | Reference Example (General Reactivity) |

| Dihydroxylation | Cold, dilute KMnO₄, NaOH | Vicinal diol | Oxidation of alkenes with KMnO₄ youtube.com |

| Oxidative Cleavage | Hot, acidic KMnO₄ | Carboxylic acid | Oxidative cleavage of alkenes chemistrysteps.com |

| Epoxidation | mCPBA | Epoxide | Standard epoxidation of alkenes |

| [4+3] Cycloaddition | Diene, Lewis acid | Fused seven-membered ring | Cycloaddition of allylic cations rsc.org |

Derivatization of the Amino Functionality at Position 6

The primary amino group at the 6-position is a key site for introducing diversity into the molecule through reactions such as acylation, alkylation, and the formation of Schiff bases.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce various substituents for SAR studies. For example, palladium-catalyzed aminocarbonylation of 6-iodoquinolines has been used to synthesize a range of quinoline-6-carboxamides. nih.gov

Alkylation: N-alkylation of the amino group can introduce alkyl or substituted alkyl chains. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for this transformation. Direct alkylation with alkyl halides can also be employed, though polyalkylation can be a competing reaction.

| Derivatization | Reagents and Conditions | Expected Product Functionality | Reference Example (Analogous Systems) |

| Acylation | Acyl chloride, Base (e.g., triethylamine) | N-Acylaminoquinoline | Acylation of 2-amino-8-quinolinol acs.org |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkylaminoquinoline | N-alkylation of amino acids monash.edu |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkylaminoquinoline | General reductive amination protocols |

Modification of the Methyl Group at Position 2

The methyl group at the 2-position of the quinoline ring is activated by the adjacent nitrogen atom, making it susceptible to a variety of reactions, most notably condensation reactions with carbonyl compounds.

Condensation Reactions: In the presence of a suitable catalyst, such as acetic anhydride (B1165640) or a Lewis acid, the 2-methyl group can undergo condensation with aldehydes and ketones to form styrylquinolines or related derivatives. rsc.org This reaction provides a straightforward method for extending the conjugation of the quinoline system and introducing bulky substituents.

| Modification | Reagents and Conditions | Expected Product Structure | Reference Example (Analogous Systems) |

| Condensation | Aromatic aldehyde (e.g., Benzaldehyde), Acetic anhydride, Heat | 2-(Styryl)quinoline derivative | Condensation of 2-methylquinoline (B7769805) with benzaldehydes rsc.org |

Synthesis of Key Structural Analogs and Homologs of 3-Allyl-6-amino-2-methyl-quinolin-4-ol

The synthesis of structural analogs and homologs is crucial for establishing structure-activity relationships and for developing new therapeutic agents.

Synthesis of Substituted Derivatives for Structure-Activity Relationship Studies

Systematic modification of the substituents on the quinoline core is a common strategy in medicinal chemistry. For this compound, this could involve:

Variation of the Allyl Group: Replacing the allyl group with other alkyl or aryl groups at the 3-position.

Substitution on the Amino Group: Introducing a library of substituents on the 6-amino group via acylation or alkylation as described in section 3.3.

Modification of the Methyl Group: Converting the 2-methyl group to other functionalities or replacing it with different alkyl chains.

Substitution on the Benzene (B151609) Ring: Introducing various electron-donating or electron-withdrawing groups at other available positions of the benzene ring of the quinoline scaffold.

Exploration of Quinoline-Hybrid Molecules incorporating this compound

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. researchgate.net The reactive handles on this compound make it an excellent candidate for the synthesis of quinoline-hybrid molecules. For instance:

The 6-amino group can be used as a linker to attach other heterocyclic moieties, such as pyrimidines or sulfonamides, which have been shown to be effective in antimalarial hybrid compounds. researchgate.net

The allyl group could be functionalized to connect to another bioactive molecule.

The quinolin-4-ol core can be derivatized to incorporate other pharmacophoric fragments.

The synthesis of such hybrid molecules allows for the exploration of synergistic effects and the development of multi-target agents. researchgate.net

Mechanistic Investigations of Biological Activities of 3 Allyl 6 Amino 2 Methyl Quinolin 4 Ol and Its Derivatives

Antiproliferative Activities and Mechanistic Pathways

Quinoline (B57606) derivatives have demonstrated significant antiproliferative properties through various mechanisms of action. These compounds often target key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Kinase Activities (e.g., RAF Kinase, Receptor Tyrosine Kinases like EGFR, c-Met, VEGF)

The quinoline ring system is a core component of many small molecules designed to inhibit kinase activity, which is often dysregulated in cancer. These signaling cascades, including the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, are crucial for cell processes like proliferation, apoptosis, differentiation, and angiogenesis. unipa.it

Receptor tyrosine kinases (RTKs) such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) are primary targets for quinoline-based inhibitors. unipa.itnih.gov For instance, aberrant RTK signaling is deeply implicated in cancer progression. nih.gov C-Met, a receptor for hepatocyte growth factor (HGF), and its downstream pathways are considered attractive targets for cancer therapy. unipa.it Several quinoline-based c-Met inhibitors interact with the kinase domain on the cytosolic side of the receptor. unipa.it

Similarly, both EGFR and VEGFR signaling pathways can trigger the Ras/Raf/MEK/ERK and PI3K/AkT/mTOR cascades. unipa.it Studies have shown that 4-anilinoquinoline-3-carbonitriles are effective inhibitors of EGFR kinase. nih.gov Dual inhibition of Met and VEGF receptor 2 has also been explored as a therapeutic strategy. nih.gov The development of compounds that can simultaneously inhibit EGFR, Met, and VEGF has been shown to suppress the regrowth of erlotinib-resistant lung cancer. nih.gov

Table 1: Examples of Quinoline Derivatives and their Kinase Inhibition

| Compound Type | Target Kinase(s) | Observed Effect |

|---|---|---|

| 4-anilinoquinoline-3-carbonitriles | EGFR | Effective inhibition of EGFR kinase activity. nih.gov |

| Quinoline-based inhibitors | c-Met | Interaction with the kinase domain, blocking downstream signaling. unipa.it |

| Dual TKI for Met and VEGFR2 | Met, VEGFR2 | Inhibition of Met phosphorylation and angiogenesis. nih.gov |

Disruption of Tubulin Assembly and Microtubule Dynamics

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular functions such as cell division and intracellular transport. nih.gov The dynamic instability of microtubules, a process of alternating growth and shrinkage, is driven by GTP hydrolysis. nih.govelifesciences.org This makes tubulin a key target for anticancer drugs. nih.gov

A wide array of small molecules can bind to tubulin and disrupt the dynamics of microtubule assembly. nih.gov Some agents inhibit the assembly process, while others prevent disassembly. nih.gov The binding of GTP to tubulin is a crucial step that activates it for microtubule assembly. nih.gov The current understanding is that when GTP-tubulin incorporates into the growing end of a protofilament, it promotes the closure of the microtubule cylinder. youtube.com Subsequent hydrolysis of GTP to GDP within the microtubule lattice destabilizes the structure, leading to disassembly if not capped by a sufficient supply of incoming GTP-tubulin. youtube.com The disruption of these finely tuned dynamics by small molecules can lead to mitotic arrest and cell death.

Modulation of Cell Cycle Progression and Apoptosis Induction Pathways

The antiproliferative effects of quinoline derivatives are often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). By interfering with key cellular processes, these compounds can halt cell division and trigger pathways that lead to the elimination of cancer cells.

Studies on various heterocyclic compounds have demonstrated the ability to alter cell cycle distribution. nih.gov For example, certain derivatives can cause cell cycle arrest, preventing cells from progressing through the necessary phases for division. nih.gov Following cell cycle arrest, these compounds can then induce apoptosis. nih.gov This is often observed as an increase in the sub-G0/G1 peak in flow cytometry analysis, which is indicative of apoptotic cells. nih.gov The induction of apoptosis can be mediated through various mechanisms, including the depletion of cellular antioxidants like glutathione (B108866) and an increase in reactive oxygen species (ROS), leading to cellular stress and triggering the apoptotic cascade. nih.gov

Targeting of Angiogenesis and Cell Migration Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this pathway is a key strategy in cancer therapy. Certain 4-aminoquinoline (B48711) derivatives have been reported to possess excellent antiangiogenesis activity. nih.gov These compounds can inhibit the formation of new blood vessels, thereby cutting off the nutrient and oxygen supply to tumors.

The inhibition of angiogenesis is often linked to the suppression of signaling pathways that promote vascular growth, such as those mediated by VEGF. nih.gov By blocking these pathways, quinoline derivatives can exert potent antiangiogenic and antitumor effects. nih.gov

Antimicrobial and Antifungal Activity Mechanisms

Beyond their antiproliferative effects, quinoline derivatives have a long-standing history as effective antimicrobial and antifungal agents. Their mechanisms of action in this context often involve the inhibition of essential bacterial enzymes.

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that play critical roles in DNA replication, repair, and recombination. nih.gov DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is crucial for decatenating newly replicated chromosomes. nih.govmdpi.com These enzymes are the primary targets for quinolone antibiotics. nih.gov

The mechanism of action involves the stabilization of a reversible intermediate complex in which the topoisomerase is covalently bound to the DNA. nih.govresearchgate.net This "cleavable complex" acts as a physical barrier to the replication fork, leading to a rapid and reversible inhibition of DNA synthesis. nih.govresearchgate.net At higher concentrations, this can result in double-strand DNA breaks, ultimately leading to cell death. nih.gov

While both enzymes are targeted, the primary target can differ between bacterial species. In many gram-negative bacteria, DNA gyrase is the primary target, whereas in some gram-positive bacteria, topoisomerase IV is the initial site of action. nih.gov For instance, norfloxacin (B1679917) has been shown to preferentially attack topoisomerase IV in Staphylococcus aureus, leading to a slow blockage of DNA synthesis. researchgate.net Aminocoumarin antibiotics are another class of compounds that are potent inhibitors of bacterial DNA gyrase. nih.gov

Table 2: Antimicrobial Activity of Quinolone Analogs

| Compound Class | Target Enzyme(s) | Mechanism of Action | Bacterial Target Example |

|---|---|---|---|

| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Stabilization of the cleavable complex, inhibition of DNA synthesis. nih.govresearchgate.net | Staphylococcus aureus, Escherichia coli researchgate.netnih.gov |

| Aminocoumarins | DNA Gyrase | Potent inhibition of gyrase activity. nih.gov | Staphylococcus aureus, Escherichia coli nih.gov |

Disruption of Microbial Cell Wall Synthesis

The structural integrity of the bacterial cell wall, primarily composed of peptidoglycan, is a critical target for antimicrobial agents. Quinoline derivatives have been shown to interfere with this essential structure, leading to bacterial cell death. The mechanism often involves the inhibition of key enzymes in the peptidoglycan synthesis pathway. youtube.com One of the primary targets is the transpeptidase enzyme, which is responsible for the cross-linking of peptidoglycan chains. youtube.com Inhibition of this enzyme, also known as a penicillin-binding protein (PBP), results in a weakened cell wall that cannot withstand the internal osmotic pressure, leading to cell lysis. youtube.commdpi.compressbooks.pub

While direct studies on 3-Allyl-6-amino-2-methyl-quinolin-4-ol are not extensively available, the broader class of quinoline compounds is known to target bacterial DNA gyrase and topoisomerase IV. oup.comwikipedia.orgwikipedia.org These enzymes are crucial for DNA replication, and their inhibition leads to breaks in the bacterial chromosome, ultimately causing cell death. wikipedia.org Although this is a different mechanism from direct cell wall synthesis inhibition, the ultimate result is the cessation of bacterial growth and division. Some quinoline derivatives have been noted to inhibit DNA synthesis, which in turn promotes the cleavage of bacterial DNA gyrase, resulting in the death of bacterial cells. mdpi.com

Interference with Fungal Ergosterol (B1671047) Production

Ergosterol is an essential sterol component of the fungal cell membrane, playing a vital role in maintaining membrane fluidity and integrity. The biosynthesis of ergosterol is a key target for many antifungal drugs. Quinoline derivatives have demonstrated the ability to interfere with this pathway, primarily by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. tandfonline.comresearchgate.net This enzyme is a fungal cytochrome P450 that catalyzes a critical step in the conversion of lanosterol to ergosterol. tandfonline.com

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane. tandfonline.com This disruption of the membrane's composition and structure impairs its function, leading to increased permeability and, ultimately, fungal cell death. nih.gov Studies on various quinoline derivatives have confirmed their potential to inhibit ergosterol biosynthesis, suggesting this as a plausible mechanism of action for the antifungal activity of this compound. tandfonline.comresearchgate.netnih.gov

Table 1: Antifungal Activity and Ergosterol Inhibition of Selected Quinoline Derivatives

| Compound | Target Organism | MIC (µg/mL) | Ergosterol Inhibition | Reference |

| 4-(imidazo[1,2-a]pyridin-2-yl)quinoline derivatives | A. niger | 62.5 | Yes | tandfonline.com |

| C-2-substituted quinoline derivatives | Candida species | 62 - 125 | Yes | nih.gov |

| Quinoxaline derivatives | Candida species | Not specified | Yes | researchgate.net |

This table is for illustrative purposes and showcases the activity of related quinoline compounds.

Antiviral and Antiparasitic Activity Mechanisms

Modulation of Viral Replication Processes

Quinoline derivatives have emerged as a versatile scaffold for the development of antiviral agents, exhibiting activity against a wide range of viruses. nih.govnih.gov Their mechanisms of action are often multifaceted, targeting various stages of the viral life cycle. nih.gov Some quinoline compounds, like chloroquine (B1663885), are known to increase the endosomal pH, which can interfere with the uncoating of certain viruses and prevent the release of the viral genome into the host cell cytoplasm. nih.gov

Furthermore, quinoline derivatives can inhibit key viral enzymes essential for replication. For instance, some have been shown to be potent inhibitors of viral polymerases, such as the RNA-dependent RNA polymerase, thereby halting the synthesis of viral genetic material. nih.govmdpi.com The inhibition of Zika Virus (ZIKV) replication by certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives has been demonstrated, with some compounds showing a reduction in ZIKV RNA production. nih.gov

Targeting Parasitic Enzymes (e.g., Dihydrofolate Reductase)

The quinoline core is a well-established pharmacophore in the design of antiparasitic drugs, particularly antimalarials. nih.govnih.gov One of the key mechanisms of action for many antimalarial drugs is the interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.govhuji.ac.ilresearchgate.net However, another critical target for antiparasitic agents is the enzyme dihydrofolate reductase (DHFR). researchgate.netbenthamdirect.com

DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. nih.govnih.gov Parasites rely on their own DHFR for survival, and the structural differences between the parasitic and human DHFR enzymes allow for the development of selective inhibitors. nih.gov Quinoline derivatives have been investigated as potential DHFR inhibitors, with some compounds showing potent inhibitory activity against this enzyme in both gram-positive and gram-negative bacteria, which can be extrapolated to parasitic organisms. researchgate.netbenthamdirect.com

Table 2: DHFR Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Quinoline Derivative 2 | Gram-positive & Gram-negative bacteria | 12.05 ± 1.55 | benthamdirect.com |

| Quinoline Derivative 6 | Gram-positive & Gram-negative bacteria | 10.04 ± 0.73 | benthamdirect.com |

| Quinoline Derivative 12 | Gram-positive & Gram-negative bacteria | 16.33 ± 0.73 | benthamdirect.com |

| Quinoline Derivative 13 | Gram-positive & Gram-negative bacteria | 17.02 ± 1.55 | benthamdirect.com |

| Quinoline Derivative 15 | Gram-positive & Gram-negative bacteria | 18.04 ± 1.05 | benthamdirect.com |

This table presents data on the DHFR inhibitory activity of quinoline derivatives against bacterial enzymes, which serves as a model for potential antiparasitic activity.

Enzyme Inhibition Profiles and Molecular Interactions

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes that are involved in the dephosphorylation of various molecules. The inhibition of APs has therapeutic potential in several diseases. Recent studies have shown that quinoline derivatives can act as effective inhibitors of alkaline phosphatase. nih.govnih.govrsc.org

The inhibitory potential of these compounds is influenced by the nature and position of substituents on the quinoline ring. nih.gov For instance, novel quinolinyl-iminothiazolines have been synthesized and evaluated as potent alkaline phosphatase inhibitors. nih.gov One such derivative, N-benzamide quinolinyl iminothiazoline (6g), exhibited significant inhibitory activity with an IC50 value of 0.337 ± 0.015 µM. nih.gov Kinetic and molecular docking studies have suggested that these compounds can bind to the active site of the enzyme, leading to its inhibition. nih.govnih.govrsc.org The binding interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of alkaline phosphatase. nih.gov

Table 3: Alkaline Phosphatase Inhibitory Activity of Selected Quinolone/Quinoline Derivatives

| Compound Class | Enzyme Isozyme | IC50 Range (µM) | Reference |

| 4-Quinolone derivatives | TNAP | 1.34 ± 0.11 to 44.80 ± 2.34 | nih.gov |

| 4-Quinolone derivatives | IAP | 1.06 ± 0.32 to 192.10 ± 3.78 | nih.gov |

| Quinoline-4-carboxylic acid derivative 3j | h-TNAP | 0.022 ± 0.001 | rsc.org |

| Quinoline-4-carboxylic acid derivative 3e | h-IAP | 0.034 ± 0.010 | rsc.org |

| Quinoline-4-carboxylic acid derivative 3e | h-PLAP | 0.082 ± 0.010 | rsc.org |

| Quinoline-4-carboxylic acid derivative 3a | h-GCAP | 0.150 ± 0.070 | rsc.org |

| Quinolinyl-iminothiazoline 6g | Alkaline Phosphatase | 0.337 ± 0.015 | nih.gov |

TNAP: Tissue-Nonspecific Alkaline Phosphatase, IAP: Intestinal Alkaline Phosphatase, h-TNAP: human TNAP, h-IAP: human IAP, h-PLAP: human Placental Alkaline Phosphatase, h-GCAP: human Germ Cell Alkaline Phosphatase.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Comprehensive searches of scientific literature did not yield specific data on the acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibitory activity of this compound or its direct derivatives. However, the broader class of quinoline derivatives has been extensively investigated for its potential to inhibit these key enzymes in the cholinergic nervous system.

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Numerous studies have demonstrated that various substituted quinolines can act as potent inhibitors of both AChE and BuChE. For instance, research on diversely functionalized quinolinones has identified compounds with significant inhibitory activity against human recombinant AChE (hrAChE) and BuChE (hrBuChE). One particular quinolinone, designated as QN8, was found to be a potent and selective non-competitive inhibitor of hrAChE with an IC50 value of 0.29 µM and a Ki value in the nanomolar range (79 nM).

Furthermore, hybrid molecules incorporating the 4-amino-2,3-polymethylene-quinoline structure have been synthesized and shown to be potent dual inhibitors of both AChE and BuChE, with a notable selectivity towards BuChE. Kinetic studies of these hybrids have indicated a mixed-type reversible inhibition mechanism for both enzymes. Molecular docking studies have suggested that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.

While these findings highlight the potential of the quinoline core in designing cholinesterase inhibitors, the specific contribution of the 3-allyl, 6-amino, and 2-methyl substituents of the target compound to this activity remains uninvestigated. The electronic and steric properties of these groups would undoubtedly influence the binding affinity and selectivity for AChE and BuChE. Further research is required to elucidate the specific mechanistic interactions and to quantify the inhibitory potency of this compound.

Interactive Data Table: Cholinesterase Inhibition by Select Quinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| Quinolinone QN8 | hrAChE | 0.29 | Non-competitive |

| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide | AChE | 0.131 ± 0.01 | Mixed-type reversible |

| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide | BChE | 0.0680 ± 0.0014 | Mixed-type reversible |

Anti-inflammatory and Antioxidant Mechanisms

Specific studies detailing the anti-inflammatory and antioxidant mechanisms of this compound are not available in the current body of scientific literature. Nevertheless, the general class of quinoline derivatives has demonstrated significant potential in both of these areas, suggesting that the target compound may possess similar activities.

The anti-inflammatory properties of quinoline derivatives are often attributed to their ability to modulate key inflammatory pathways. For example, certain quinoline compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanisms can involve the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.

In terms of antioxidant activity, the quinoline nucleus can act as a scaffold for designing potent free radical scavengers. The antioxidant potential of these compounds is often linked to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence of electron-donating groups, such as amino and hydroxyl substituents on the quinoline ring, can enhance this activity. The antioxidant efficacy of various quinoline derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.

The 6-amino group and the 4-ol (hydroxy) group in this compound are functionalities that are commonly associated with antioxidant properties. The allyl group at the 3-position may also influence the compound's electronic properties and its interaction with biological membranes, which could modulate its anti-inflammatory and antioxidant effects. However, without direct experimental evidence, the precise mechanisms and potency of this compound in these activities remain speculative.

Neuropharmacological Activities at the Molecular Level (e.g., CNS stimulant effects)

There is currently no specific research available on the neuropharmacological activities, including central nervous system (CNS) stimulant effects, of this compound at the molecular level. The broader family of quinoline derivatives, however, encompasses compounds with a wide range of neuropharmacological properties.

The diverse biological activities of quinolines extend to the central nervous system, where they can act on various receptors and enzymes. For instance, as discussed in section 4.4.2, the inhibition of acetylcholinesterase by certain quinoline derivatives can lead to an increase in acetylcholine (B1216132) levels in the brain, which is a strategy used to treat the symptoms of Alzheimer's disease. This modulation of cholinergic neurotransmission can have various effects on cognitive function and arousal.

Furthermore, molecular docking studies have suggested that some quinoline derivatives may act as inhibitors of other key enzymes in the CNS, such as catechol-O-methyltransferase (COMT) and monoamine oxidase type B (MAO-B). Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters like dopamine, which can have CNS stimulant and neuroprotective effects.

The structural features of this compound, including the amino and allyl groups, could potentially allow it to interact with various CNS targets. However, without dedicated studies, it is not possible to determine its specific molecular interactions or to confirm any CNS stimulant properties. The potential for this compound to cross the blood-brain barrier would also be a critical factor in its ability to exert any central effects. Further investigation is necessary to explore the neuropharmacological profile of this particular quinoline derivative.

Structure Activity Relationship Sar Studies of 3 Allyl 6 Amino 2 Methyl Quinolin 4 Ol Derivatives

Impact of Substitutions at Position 2 (Methyl Group) on Biological Activities

The methyl group at the C2 position of the quinoline (B57606) ring, while seemingly simple, plays a crucial role in modulating the biological activities of 3-Allyl-6-amino-2-methyl-quinolin-4-ol derivatives. Its influence can be attributed to a combination of steric and electronic effects that impact the molecule's interaction with its biological targets.

Furthermore, the electronic nature of the C2 substituent can influence the electron density of the entire quinoline ring system, which in turn affects its reactivity and potential to engage in crucial molecular interactions such as hydrogen bonding and π-π stacking. While direct studies on the systematic replacement of the 2-methyl group in this compound are limited, analogous studies on related quinolin-4-ol derivatives provide valuable insights. For example, the replacement of the methyl group with larger alkyl or aryl groups can lead to a decrease in activity due to steric hindrance, preventing optimal binding to the target. Conversely, substitution with small, electron-withdrawing groups could potentially enhance activity by altering the electronic profile of the molecule.

To illustrate the potential impact of C2 substitutions, a hypothetical data table based on general SAR principles for quinoline derivatives is presented below:

| Compound | C2-Substituent | Relative Biological Activity (%) |

| Reference | -CH₃ | 100 |

| Analog A | -H | 75 |

| Analog B | -CH₂CH₃ | 85 |

| Analog C | -Phenyl | 50 |

| Analog D | -CF₃ | 110 |

This table is illustrative and based on general SAR trends observed in quinoline chemistry; specific data for this compound derivatives is not available.

Influence of the Allyl Group at Position 3 on Pharmacological Profiles

The presence of an allyl group at the C3 position is a distinguishing feature of this compound, and it is anticipated to have a profound impact on the compound's pharmacological profile. The allyl group introduces a flexible, hydrophobic moiety with a reactive double bond, opening up several avenues for molecular interactions and potential metabolic transformations.

The lipophilicity imparted by the allyl group can significantly influence the pharmacokinetic properties of the molecule, such as its ability to cross cell membranes and reach its intracellular targets. An optimal level of lipophilicity is often crucial for biological activity.

Moreover, the double bond within the allyl group can participate in various non-covalent interactions, including van der Waals forces and hydrophobic interactions, within a receptor's binding site. The conformational flexibility of the allyl group allows it to adopt different orientations, potentially leading to a more favorable binding pose.

The reactivity of the double bond also presents possibilities for covalent interactions with target macromolecules, which could lead to irreversible inhibition and prolonged biological effects. However, this reactivity could also be a liability, leading to off-target effects or metabolic instability. The precise impact of the 3-allyl group would be highly dependent on the specific biological target and its surrounding microenvironment.

A comparative analysis of the pharmacological profiles of 3-allyl substituted quinolin-4-ols with their saturated propyl or other C3-substituted analogs would be instrumental in elucidating the specific contribution of the allyl functionality.

Role of the Amino Functionality at Position 6 in Molecular Interactions and Potency

The amino group at the C6 position of the quinoline nucleus is a critical determinant of the biological activity of this compound. This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets such as enzymes and receptors.

In many classes of biologically active quinolines, the presence and position of an amino group are crucial for potency. For instance, in the realm of antibacterial quinolones, a substituent at the C6 position is known to influence activity, and an amino group can be a favorable replacement for the more common fluorine atom.

The basicity of the 6-amino group, which can be modulated by other substituents on the quinoline ring, will determine its protonation state at physiological pH. A protonated amino group can engage in ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's active site. These electrostatic interactions can significantly contribute to the binding affinity and selectivity of the compound.

The following table summarizes the potential interactions of the 6-amino group and their significance:

| Interaction Type | Potential Interacting Partner in Biological Target | Significance for Potency |

| Hydrogen Bond Donor | Carbonyl oxygen, hydroxyl group, nitrogen atom | High |

| Hydrogen Bond Acceptor | Amine or hydroxyl protons | Moderate |

| Ionic Interaction (if protonated) | Carboxylate groups (Asp, Glu) | High |

| Electronic Influence | Modulates electron density of the quinoline ring | Moderate |

Significance of the 4-Hydroxyl/Keto Tautomerism on SAR

A key structural feature of this compound is its ability to exist in two tautomeric forms: the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4(1H)-one (keto) form. This tautomeric equilibrium is a critical factor in its structure-activity relationship, as the two forms possess different electronic and steric properties, and thus may interact differently with biological targets.

Numerous studies on 4-hydroxyquinoline derivatives have shown that the keto form is often the predominant and biologically relevant tautomer in solution and in the solid state. The 4-oxo group in the keto tautomer is a potent hydrogen bond acceptor, a feature that is often crucial for binding to target proteins. Docking studies on related quinolone compounds have highlighted the key role of the 4-oxo and N–H groups in drug-target interactions.

The relative stability of the keto and enol forms can be influenced by the solvent environment and the nature of other substituents on the quinoline ring. In polar solvents, the more polar keto form is generally favored. The interconversion between the two tautomers can be catalyzed by acids or bases.

The biological implications of this tautomerism are profound. If a specific tautomer is required for biological activity, the equilibrium position becomes a critical determinant of potency. For example, if the keto form is the active species, modifications to the molecule that shift the equilibrium towards the enol form would likely result in a decrease in activity. Conversely, if the enol form is required, strategies to stabilize this tautomer would be beneficial. The inability of N- or O-alkylated analogs, which are locked in the keto or enol form respectively, to exhibit certain biological activities underscores the importance of the tautomeric equilibrium.

Development of SAR Models for Optimized Biological Activity

To systematically explore the structure-activity relationships of this compound derivatives and guide the design of more potent analogs, the development of quantitative structure-activity relationship (QSAR) models is an invaluable tool. QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features.

The development of a robust QSAR model for this class of compounds would involve the synthesis and biological evaluation of a diverse set of analogs with systematic variations at positions 2, 3, and 6, as well as on the benzene (B151609) ring. The physicochemical properties of these compounds, such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity), would be calculated or experimentally determined.

These descriptors would then be used as independent variables in statistical analyses, such as multiple linear regression (MLR) or partial least squares (PLS), to derive a mathematical equation that predicts the biological activity (the dependent variable). A statistically significant QSAR model can provide valuable insights into the key molecular features that govern the observed biological activity.

For example, a hypothetical QSAR equation might take the form:

log(1/IC50) = alogP - b(Steric_C2)² + c*(Electronic_C6) + d

Where:

log(1/IC50) represents the biological activity.

logP is the lipophilicity.

Steric_C2 is a descriptor for the steric bulk at position 2.

Electronic_C6 is a descriptor for the electronic properties of the substituent at position 6.

a, b, c, and d are regression coefficients.

Such a model could indicate that optimal activity is achieved with a certain level of lipophilicity, that bulky substituents at position 2 are detrimental, and that electron-donating groups at position 6 are beneficial. This information would then be used to design new, more potent derivatives of this compound for synthesis and testing, thereby accelerating the drug discovery process.

Computational and Theoretical Investigations

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and analyzing its binding mode at the atomic level.

Ligand-Protein Interaction Profiling

In the context of 3-Allyl-6-amino-2-methyl-quinolin-4-ol, molecular docking simulations would be employed to screen a library of known protein targets to identify those with the highest binding affinity for the compound. Once a potential target is identified, a more detailed docking analysis would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's binding site. This information is crucial for understanding the mechanism of action and for guiding further optimization of the compound.

Prediction of Binding Affinities

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy. This value provides a quantitative estimate of the strength of the interaction between the ligand and its target protein. A lower binding energy generally indicates a more stable complex and a higher potential for biological activity. For this compound, a systematic docking campaign against various therapeutic targets would generate a ranked list of potential protein partners based on their predicted binding affinities.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic distribution, orbital energies, and chemical reactivity. DFT studies on this compound would provide valuable insights into its intrinsic properties. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would help in understanding its kinetic stability and chemical reactivity. The molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, which are critical for predicting its interaction with biological macromolecules.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations would be invaluable for analyzing the conformational flexibility of this compound and the stability of its complex with a target protein. By simulating the dynamic behavior of the ligand-protein system over time, researchers can assess the stability of the binding pose predicted by molecular docking and identify any conformational changes that may occur upon binding. This information provides a more realistic and dynamic picture of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities would be required. Various molecular descriptors, such as physicochemical, topological, and electronic properties, would be calculated for each compound. Statistical methods would then be used to build a model that can predict the activity of new, untested compounds. While no specific QSAR studies on this compound are currently available, this methodology represents a powerful approach for the future design of more potent analogs.

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Starting with the core scaffold of this compound, a virtual library of novel analogs could be designed by systematically modifying its functional groups. This library could then be screened against a specific biological target using molecular docking and other computational methods to prioritize the synthesis and experimental testing of the most promising candidates. This approach significantly accelerates the drug discovery process by reducing the time and cost associated with synthesizing and testing a large number of compounds.

Future Perspectives and Research Directions

Exploration of Additional Biological Targets and Pathways

The quinoline (B57606) scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities such as anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. biointerfaceresearch.comnih.gov Future research should focus on a comprehensive screening of 3-Allyl-6-amino-2-methyl-quinolin-4-ol against a diverse panel of biological targets to uncover its full therapeutic potential.

Key research directions include:

Kinase Inhibition: Many quinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial in cancer cell signaling pathways. nih.govrsc.org Investigating the inhibitory activity of this compound against kinases like EGFR, HER-2, and Pim-1 could lead to new anticancer therapies. nih.govrsc.org

Antimicrobial Mechanisms: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. jneonatalsurg.com Research should explore the compound's ability to interfere with microbial processes, such as DNA gyrase inhibition or cell wall synthesis, in a range of pathogenic bacteria and fungi. rsc.org

Antiparasitic Activity: Quinoline-based drugs like chloroquine (B1663885) have been cornerstones of antimalarial therapy. nih.gov The efficacy of this compound should be evaluated against various strains of parasites, including Plasmodium falciparum, to identify new mechanisms that could overcome existing drug resistance. nih.gov

Neurological and Inflammatory Pathways: Certain quinoline derivatives have shown activity against targets involved in neurodegenerative diseases and inflammation. biointerfaceresearch.comresearchgate.net Screening the compound for effects on enzymes like cyclooxygenases or receptors in the central nervous system could reveal novel therapeutic applications. acs.org

Table 1: Potential Biological Targets for Quinoline Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, HER-2, Pim-1, CSF-1R | Oncology |

| Microbial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Infectious Diseases |

| Parasitic Targets | Heme Detoxification Pathway | Antimalarial |

| Inflammatory Enzymes | Cyclooxygenase (COX) | Anti-inflammatory |

| Receptors | GABAA Receptor, TRPV1 | Neurology, Pain Management |

Development of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The advancement of this compound from a laboratory curiosity to a viable chemical entity for industrial or pharmaceutical use depends on the development of efficient and scalable synthetic methods. While classical methods for quinoline synthesis like the Skraup and Pfitzinger reactions exist, modern synthetic chemistry offers more sustainable and versatile alternatives. nih.govmdpi.com

Future research should concentrate on:

Transition-Metal-Catalyzed Reactions: Methods employing catalysts based on palladium, rhodium, or copper for C-H bond activation and cross-coupling reactions can offer highly regioselective and efficient routes to functionalized quinolines. mdpi.com

Flow Chemistry: Implementing continuous flow processes can enhance reaction control, improve safety, and facilitate large-scale production, which is crucial for the commercial viability of the compound.

Design and Synthesis of Advanced Derivatives with Tailored Biological Properties

The core structure of this compound is ripe for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study is essential to guide the rational design of advanced derivatives. nih.govnih.gov

Strategic modifications could include:

Modification of the Allyl Group: The double bond in the allyl substituent can be functionalized through various reactions (e.g., epoxidation, dihydroxylation, metathesis) to introduce new chemical entities and explore their impact on biological activity.

Derivatization of the Amino Group: The 6-amino group is a key site for modification. It can be acylated, sulfonated, or used as an anchor point to attach other functional groups or pharmacophores, which can significantly alter the molecule's properties.

Substitution at the Quinoline Core: Exploring further substitutions on the aromatic ring of the quinoline nucleus can fine-tune the electronic and steric properties of the molecule, potentially leading to improved target engagement and reduced off-target effects. biointerfaceresearch.com

Bioisosteric Replacement: Replacing key functional groups (e.g., the methyl group or hydroxyl group) with bioisosteres can improve metabolic stability, bioavailability, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Investigation of the Compound's Role in Chemical Probes and Biological Tool Development

The quinoline ring system is known for its intrinsic fluorescent properties, making it an attractive scaffold for the development of chemical probes and imaging agents. nih.govcrimsonpublishers.com The photophysical properties of this compound should be thoroughly investigated to assess its potential in this area.

Future work could focus on:

Fluorescent Sensors: The amino and hydroxyl groups can act as binding sites for metal ions or other analytes. nanobioletters.com Changes in the fluorescence emission upon binding could form the basis for highly sensitive and selective sensors for environmental or biological monitoring. nanobioletters.com

Bioimaging Agents: By conjugating the molecule to targeting ligands (e.g., peptides or antibodies), it could be developed into a probe for visualizing specific cells, tissues, or biological processes within living organisms. crimsonpublishers.comresearchgate.net